

PF-184298 CAS number and chemical properties

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Compound of Interest

Compound Name: PF-184298

Cat. No.: B1679690

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In-Depth Technical Guide: PF-184298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of **PF-184298**, a potent dual serotonin and norepinephrine reuptake inhibitor.

Chemical Properties and Identification

PF-184298 is a small molecule inhibitor with the following key identifiers and chemical properties.

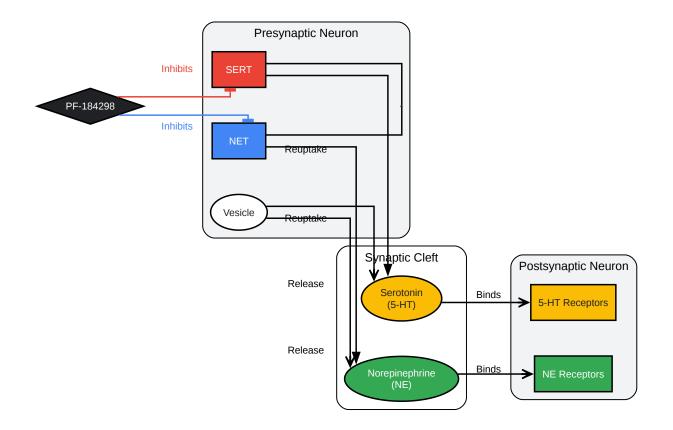
Value	Reference
813447-40-4	[1]
C15H20Cl2N2O	[1]
315.24 g/mol	
(S)-2,3-dichloro-N-isobutyl-N- (pyrrolidin-3-yl)benzamide	
CC(C)CN([C@H]1CCNC1)C(= O)c1cccc(c1Cl)Cl	[1]
PIKCALBGLDBAKK- NSHDSACASA-N	[1]
	813447-40-4 C15H20Cl2N2O 315.24 g/mol (S)-2,3-dichloro-N-isobutyl-N- (pyrrolidin-3-yl)benzamide CC(C)CN([C@H]1CCNC1)C(= O)c1cccc(c1Cl)Cl PIKCALBGLDBAKK-



Mechanism of Action

PF-184298 functions as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] By blocking these transporters, **PF-184298** increases the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is central to its potential therapeutic effects. The compound is selective over the dopamine transporter.[3]

Below is a diagram illustrating the signaling pathway affected by **PF-184298**.



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Mechanism of action of PF-184298.



Pharmacological Data

PF-184298 exhibits nanomolar potency for both the serotonin and norepinephrine transporters.

Target	Metric	Value (nM)	Reference
Serotonin Transporter (SERT)	IC50	6	[2]
Norepinephrine Transporter (NET)	IC50	21	[2]

Pharmacokinetic Properties

Species	Parameter	Value	Reference
Rat	Clearance	48 ml/min/kg	[3]
Volume of Distribution	4.3 L/kg	[3]	
Half-life	1.2 hours	[3]	
Dog	Clearance	58 ml/min/kg	[3]
Volume of Distribution	10.3 L/kg	[3]	
Half-life	2.2 hours	[3]	
Human	Half-life	28 hours	[3]
Oral Bioavailability	80%	[3]	

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize dual serotonin and norepinephrine reuptake inhibitors like **PF-184298**.

Radioligand Binding Assay for SERT and NET

This protocol determines the binding affinity (K_i) of a test compound for the serotonin and norepinephrine transporters by measuring the displacement of a radiolabeled ligand.



Materials:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
- Radioligand: [3H]Citalopram for SERT or [3H]Nisoxetine for NET.
- Test Compound: PF-184298.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters (e.g., Whatman GF/B).
- · 96-well plates.

Procedure:

- Membrane Preparation:
 - Culture hSERT or hNET expressing HEK293 cells to confluency.
 - Harvest cells and homogenize in ice-cold assay buffer.
 - Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.
 - Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
- Binding Assay:
 - In a 96-well plate, add the following in triplicate:
 - Assay buffer (for total binding).



- A high concentration of a non-labeled SERT inhibitor (e.g., 10 μM Fluoxetine) or NET inhibitor (e.g., 10 μM Desipramine) for non-specific binding.
- Serial dilutions of the test compound (PF-184298).
- Add the radioligand ([3H]Citalogram or [3H]Nisoxetine) at a concentration close to its Kd.
- Add the cell membrane preparation to each well.
- Incubate at room temperature for 60-90 minutes.
- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Assay

This protocol measures the functional potency (IC_{50}) of a test compound in inhibiting the reuptake of serotonin or norepinephrine into cells expressing the respective transporters.

Materials:



- Cell Line: HEK293 cells stably expressing hSERT or hNET.
- Radiolabeled Neurotransmitter: [3H]Serotonin (5-HT) or [3H]Norepinephrine (NE).
- Test Compound: PF-184298.
- Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.
- Lysis Buffer: (e.g., 1% SDS).
- · Scintillation Cocktail.
- · 96-well plates.

Procedure:

- · Cell Plating:
 - Seed the hSERT or hNET expressing cells into 96-well plates and allow them to adhere overnight.
- · Uptake Assay:
 - Wash the cells with pre-warmed uptake buffer.
 - Pre-incubate the cells with various concentrations of the test compound (PF-184298) or a reference inhibitor in uptake buffer for 15-30 minutes at 37°C.
 - Initiate the uptake by adding the radiolabeled neurotransmitter ([3H]5-HT or [3H]NE) to each well.
 - Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
 - To determine non-specific uptake, include control wells with a high concentration of a known SERT or NET inhibitor.
- Termination and Lysis:

Foundational & Exploratory

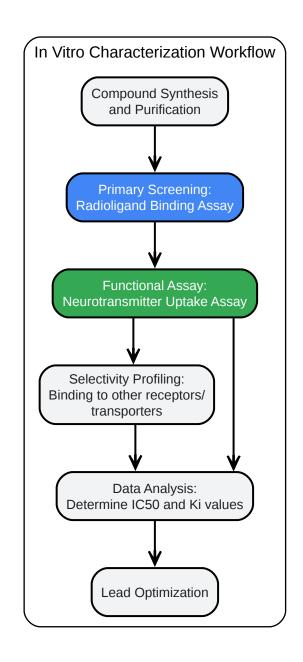




- Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Lyse the cells by adding lysis buffer to each well.
- Scintillation Counting:
 - Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
- Data Analysis:
 - Subtract the non-specific uptake from all values.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC50 value using non-linear regression analysis.

Below is a diagram illustrating a general workflow for in vitro characterization of a transporter inhibitor.





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General experimental workflow.

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References



- 1. Compound PF-184298 Chemdiv [chemdiv.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
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